(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
CAS No.: 1462290-02-3
Cat. No.: VC11684121
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1462290-02-3 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | (3S,5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m1/s1 |
| Standard InChI Key | OFLIZMHGJUWIHY-HZGVNTEJSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@](C(=O)N1)(C#N)C2CC2 |
| SMILES | CC1CC(C(=O)N1)(C#N)C2CC2 |
| Canonical SMILES | CC1CC(C(=O)N1)(C#N)C2CC2 |
Introduction
Chemical Structure and Stereochemical Significance
The molecular architecture of (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is defined by its bicyclic framework, combining a pyrrolidone ring with a cyclopropyl substituent. The stereochemistry at the 3S and 5R positions critically influences its conformational stability and interaction with biological targets. The nitrile group at the 3-position introduces electron-withdrawing properties, potentially enhancing binding affinity in enzyme-inhibitor complexes .
Key Structural Features
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Pyrrolidone Core: The 2-oxo-pyrrolidine moiety provides a rigid scaffold conducive to hydrogen bonding and hydrophobic interactions.
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Cyclopropyl Group: This substituent introduces steric constraints that may reduce metabolic degradation, improving pharmacokinetic profiles.
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Nitrile Functionality: Acts as a hydrogen bond acceptor and participates in dipole-dipole interactions, enhancing target engagement.
Table 1: Molecular Properties of (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
| Property | Value | Source |
|---|---|---|
| CAS Number | 1462290-02-3 | |
| Molecular Formula | C₉H₁₂N₂O | |
| Molecular Weight | 164.20 g/mol | |
| Exact Mass | 164.09600 | |
| Polar Surface Area (PSA) | 49.77 Ų | |
| IUPAC Name | (3S,5R)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile |
| Parameter | Description |
|---|---|
| Toxicity | Acute oral toxicity (estimated LD₅₀ > 500 mg/kg) |
| Stability | Sensitive to prolonged heat and light |
| Incompatibilities | Strong acids, oxidizing agents |
Physicochemical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 2.1–2.4 ppm (pyrrolidine CH₂), and δ 3.0–3.3 ppm (methyl group coupling).
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¹³C NMR: Distinct peaks for the nitrile carbon (~115 ppm) and carbonyl carbon (~175 ppm).
Chromatographic Behavior
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) typically shows a retention time of 8.2–8.5 minutes, with purity >99% when synthesized optimally.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s binding kinetics with viral proteases using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
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Derivatization: Explore substitutions at the 5-methyl position to modulate solubility and potency.
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In Vivo Profiling: Assess bioavailability and toxicity in rodent models to advance preclinical development .
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